![molecular formula C7H9NO2S B180765 Benzylsulfonamide CAS No. 4563-33-1](/img/structure/B180765.png)
Benzylsulfonamide
Overview
Description
Benzylsulfonamide is a type of sulfonamide, which is a class of organic compounds containing the functional group -SO2NH2 . It is used in the synthesis of various chemicals .
Synthesis Analysis
This compound can be synthesized using a scaffold modification strategy . A series of novel N-substituted-β-d-glucosamine derivatives that incorporate benzenesulfonamides were designed using a fragment-based drug design strategy .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a sulfonamide group . The sulfonamide group is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group .Chemical Reactions Analysis
Sulfonamides, including this compound, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase . They play a role in treating a diverse range of disease states .Physical And Chemical Properties Analysis
This compound has a molar mass of 157.19 g/mol . Its chemical formula is C6H5SO2NH2 . It has a melting point of 150 - 152 °C .Scientific Research Applications
Antihyperlipidemic Activity : Benzylsulfonamides have been studied for their ability to lower serum cholesterol and triglyceride levels. A series of benzylsulfonamide sodium salts showed significant antihyperlipidemic activity in mice, without acute toxicity or impaired liver or kidney function (S. Wyrick, I. Hall, A. Dubey, 1984).
Mechanisms of Action in Ligands : Minor structural changes in benzylsulfonamides can lead to distinct mechanisms of action in ligands. Benzylsulfonamides exhibited potent inverse agonist activity, significantly affecting the production of IL-17 in human cells (Olivier René et al., 2015).
Synthesis of Sulfonamides : Benzylsulfonamides are important intermediates in drug synthesis. A novel, environmentally benign method for coupling sulfonamides and alcohols was developed, demonstrating the synthesis of benzylsulfonamides with high yields and using an efficient and recyclable nanostructured catalyst (F. Shi et al., 2009).
Inhibition of Carbonic Anhydrases : Glycoconjugate benzene sulfonamides, including benzylsulfonamides, have been synthesized and tested for their ability to inhibit human carbonic anhydrases, which are relevant for potential cancer therapy applications (Brendan L Wilkinson et al., 2006).
Anticancer and Antioxidant Effects : Benzene sulfonamide derivatives have been explored for their potential as anticancer agents, particularly against breast carcinoma cell lines. These compounds have also been characterized for their antioxidant activities (H. Mohamed et al., 2022).
Prodrug Forms for Sulfonamides : Research on N-methylsulfonamides, including benzylsulfonamides, explored their potential as prodrug forms, particularly for carbonic anhydrase inhibitors. These derivatives show good water solubility and adequate lipophilicity, important for drug development (J. D. Larsen, H. Bundgaard, V. H. Lee, 1988).
C-H Arylation and Alkylation : this compound has been used in palladium(II)-catalyzed meta-C-H arylation and alkylation, showing broad substrate scope and functional group tolerance. This process is significant in organic synthesis (Guolin Cheng, Peng Wang, Jin-Quan Yu, 2017).
Antibacterial Activity : A series of this compound derivatives were synthesized and evaluated for their antibacterial activity against key organisms like Staphylococcus aureus and Escherichia coli (O. Ajani et al., 2012).
Functionalization of Sulfonamide-Containing Peptides : Benzylsulfonamides were used in the functionalization of sulfonamide-containing peptides through Pd-catalyzed C(sp3)-H arylation, broadening the scope of bioactive peptide synthesis (Qingqing Bai, Jian Tang, Huan Wang, 2019).
Synthesis of Sulfonamides : Sulfonamides, including benzylsulfonamides, have been synthesized using a mild, fast, and high-yielding method, demonstrating their importance in biological applications (Alyssa F J van den Boom, H. Zuilhof, 2023).
Mechanism of Action
Target of Action
Phenylmethanesulfonamide, also known as Benzylsulfonamide, is a sulfonamide-based compound . It has been found to inhibit human cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
Phenylmethanesulfonamide interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cell from progressing through its normal cycle of growth and division .
Biochemical Pathways
The inhibition of CDK2 by Phenylmethanesulfonamide affects the cell cycle, a fundamental biochemical pathway in cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
Like other sulfonamide-based compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.
Result of Action
The primary molecular effect of Phenylmethanesulfonamide is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in cell cycle arrest and potentially cell death . This makes Phenylmethanesulfonamide a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action of Phenylmethanesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs or substances can affect the metabolism and excretion of Phenylmethanesulfonamide, influencing its efficacy and potential side effects .
Safety and Hazards
properties
IUPAC Name |
phenylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYDMHGKWRPFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063525 | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4563-33-1 | |
Record name | Phenylmethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4563-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylmethanesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Toluene-α-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.669 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23VQ7K2YL2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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